molecular formula C10H14FNO B13205527 3-Amino-1-(2-fluorophenyl)-2-methylpropan-1-ol

3-Amino-1-(2-fluorophenyl)-2-methylpropan-1-ol

Cat. No.: B13205527
M. Wt: 183.22 g/mol
InChI Key: LUJWFUKHTMPAQH-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluorophenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of amino alcohols This compound features a fluorophenyl group, an amino group, and a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-fluorophenyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with nitromethane to form 2-fluoro-β-nitrostyrene. This intermediate is then subjected to a reduction reaction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 3-amino-1-(2-fluorophenyl)-2-methylpropan-1-one.

    Reduction: Formation of 3-amino-1-(2-fluorophenyl)-2-methylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(2-fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-fluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorophenyl group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-phenyl-2-methylpropan-1-ol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol: The fluorine atom is positioned differently, which can affect its interaction with molecular targets.

    3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol:

Uniqueness

The presence of the fluorine atom in 3-Amino-1-(2-fluorophenyl)-2-methylpropan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in biological systems and its utility in synthetic chemistry.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-amino-1-(2-fluorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7(6-12)10(13)8-4-2-3-5-9(8)11/h2-5,7,10,13H,6,12H2,1H3

InChI Key

LUJWFUKHTMPAQH-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=CC=C1F)O

Origin of Product

United States

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